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His-His-Gly

Cat. No.: B12935494
M. Wt: 349.35 g/mol
InChI Key: JIUYRPFQJJRSJB-QWRGUYRKSA-N
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Description

Significance of Short Peptide Sequences in Biological Systems

Short peptide sequences, typically consisting of 2 to 20 amino acids, are crucial players in a vast array of biological processes. researchgate.net Their importance lies in their ability to act as highly specific signaling molecules, enzyme substrates, and modulators of protein-protein interactions. ontosight.aiebsco.com The specific sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its biological function. ebsco.com

The activity of these short peptides can sometimes surpass that of their larger protein precursors. researchgate.netukrbiochemjournal.org This enhanced activity, coupled with advantages like lower immunogenicity and higher tissue specificity, makes them promising candidates for therapeutic development. researchgate.netukrbiochemjournal.org Some di- and tripeptides can even be absorbed intact through the intestines via peptide transporter systems. researchgate.netukrbiochemjournal.org

Overview of Histidine and Glycine (B1666218) Residues in Functional Peptides

The functional properties of His-His-Gly are largely determined by the characteristics of its constituent amino acids: histidine and glycine.

Histidine (His) is a unique amino acid due to its imidazole (B134444) side chain, which has a pKa near physiological pH. creative-peptides.com This allows it to act as both a proton donor and acceptor in biological reactions, making it a key component in the active sites of many enzymes. creative-peptides.com Furthermore, the imidazole ring is an excellent chelator of metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). creative-peptides.comwikipedia.org This metal-binding capability is crucial for the function of many metalloproteins and has been exploited in biotechnological applications like protein purification using poly-histidine tags. wikipedia.org Histidine-rich peptides have been shown to play a role in regulating metalloproteinases and can exhibit antimicrobial and cell-penetrating activities. nih.govmdpi.com

Glycine (Gly) is the smallest amino acid, with a single hydrogen atom as its side chain. russelllab.org This minimal side chain provides significant conformational flexibility to the peptide backbone. russelllab.orgkhanacademy.org This flexibility allows glycine residues to be located in tight turns and other sterically hindered regions of protein structures. russelllab.org In some contexts, glycine's lack of a side chain is a functional requirement, enabling interactions with other molecules, such as phosphates. russelllab.org In peptides containing both histidine and glycine, the flexibility imparted by glycine can enhance the accessibility of histidine residues for metal binding. nih.gov

Scope of Academic Inquiry for this compound and Analogous Peptides

Research into this compound and analogous peptides covers a broad spectrum of scientific inquiry, driven by their potential biological activities and chemical properties. Key areas of investigation include:

Synthesis and Structural Analysis: Researchers have developed methods for the synthesis of peptides like Gly-Gly-His on solid supports, such as gold surfaces, to create peptide-modified electrodes for potential sensor applications. nih.gov The structural characterization of these peptides and their complexes with metal ions is often carried out using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. ebi.ac.uk

Metal Ion Coordination: A significant area of research focuses on the ability of histidine-containing peptides to bind metal ions. researchgate.net Studies have investigated the coordination of various metal ions, including copper, with peptides like Gly-Gly-His. researchgate.net This research is relevant to understanding the roles of these peptides in biological systems and for developing new materials and sensors.

Biological Activity of Analogues: The biological effects of analogues of this compound have been explored. For instance, studies on analogues of (pyro)Glu-His-Gly-OH have examined their impact on food consumption and gastric acid secretion. nih.gov Other research has focused on the antiviral properties of analogues of the peptide alloferon, which contains multiple His-Gly sequences. nih.govfrontiersin.org These studies aim to understand the structure-activity relationships of these peptides and to develop new therapeutic agents. nih.gov

Table 1: Properties of Constituent Amino Acids

Amino Acid Three-Letter Code One-Letter Code Key Properties
Histidine His H Imidazole side chain, acts as proton donor/acceptor, chelates metal ions. creative-peptides.comtocris.com
Glycine Gly G Smallest amino acid, provides conformational flexibility. russelllab.orgtocris.com

Table 2: Investigated Properties of this compound and Analogues

Research Area Investigated Property Examples of Peptides Studied
Synthesis and Structure Stepwise synthesis on gold surfaces Gly-Gly-His nih.gov
Metal Ion Coordination Complexation with copper ions Gly-Gly-His researchgate.net
Biological Activity Effects on food consumption and gastric secretion (pyro)Glu-His-Gly-OH analogues nih.gov
Biological Activity Antiviral properties Alloferon analogues (contain His-Gly repeats) nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N7O4 B12935494 His-His-Gly

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N7O4

Molecular Weight

349.35 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C14H19N7O4/c15-10(1-8-3-16-6-19-8)13(24)21-11(2-9-4-17-7-20-9)14(25)18-5-12(22)23/h3-4,6-7,10-11H,1-2,5,15H2,(H,16,19)(H,17,20)(H,18,25)(H,21,24)(H,22,23)/t10-,11-/m0/s1

InChI Key

JIUYRPFQJJRSJB-QWRGUYRKSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N

Origin of Product

United States

Structural Characterization and Conformational Analysis of His His Gly

Spectroscopic Investigations of His-His-Gly and its Complexes

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in both solution and the solid state.

Solution-State NMR:

In solution, NMR studies can reveal information about the conformational equilibria of peptides. For histidine-containing peptides like this compound, NMR can be used to evaluate the rotamer distribution of the histidyl side chains. nih.gov The ionization state of the carboxyl, histidyl, and amino groups significantly influences these conformational preferences. nih.gov By analyzing the temperature dependence of proton NMR resonances, thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) for the conformational equilibrium of the histidine side chain can be determined. nih.gov For instance, in studies of similar histidine-containing peptides like glycylhistidine (B12062811) and histidylglycine, the data from NMR and other techniques like Circular Dichroism (CD) converge to characterize the most stable conformation in solution. nih.gov

Solid-State NMR:

TechniqueApplication to this compoundKey Findings
Solution-State NMRDetermination of conformational equilibria and side-chain rotamer distribution in solution.Ionization states of functional groups and temperature affect conformational preferences. Thermodynamic parameters for side-chain rotation can be calculated. nih.gov
Solid-State NMRElucidation of secondary and tertiary structure in solid or fibrillar states.Provides insights into β-sheet formation and packing in peptide aggregates. osti.govnih.govpnas.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects unpaired electrons, making it particularly useful for studying metal ion complexes.

When this compound coordinates with paramagnetic metal ions like copper(II), ESR spectroscopy can provide detailed information about the coordination environment of the metal. The ESR spectra of Cu(II) complexes are characterized by g-factors and hyperfine coupling constants, which are sensitive to the number and type of coordinating atoms. researchgate.net

For Cu(II) complexes of histidine-containing peptides, the ESR spectra can distinguish between different coordination modes. For example, in the Cu(II)-His-Gly system, temperature-dependent ESR measurements have been used to directly detect and characterize different linkage isomers, such as "peptide-type" and "histamine-type" coordination. rsc.org The analysis of the superhyperfine structure in the ESR spectra can reveal the number of coordinating nitrogen atoms from the imidazole (B134444) rings and amide groups. nih.gov For instance, a nine-line superhyperfine structure is indicative of coordination to four nitrogen atoms. nih.gov

Frozen-solution ESR spectra can provide information about the geometry of the complex. rsc.org The parameters derived from the spectra, such as g∥ and A∥, are characteristic of specific coordination geometries. uq.edu.au

Metal ComplexESR ParametersInferred Coordination Environment
Cu(II)-His-GlyTemperature-dependent g₀ and A₀ valuesEquilibrium between peptide-type and histamine-type isomers. rsc.org
Cu(II)-PeptideNine-line superhyperfine structureCoordination to four nitrogen atoms. nih.gov
Cu(II)-c-(His-Gly-His-Asp)A∥ = 142 G, g∥ = 2.351Coordination to two nitrogen atoms, likely from imidazoles. uq.edu.au
Cu(II)-c-(His-Gly-His-Asp)A∥ = 192 G, g∥ = 2.24Three-nitrogen coordination (two imidazole, one amide). uq.edu.au

UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides, the absorption in the far-UV region (around 190-220 nm) is dominated by the peptide backbone. For this compound, the imidazole side chains of histidine also contribute to the UV absorption.

The primary application of UV-Vis spectroscopy for this compound is in studying its complexation with metal ions. The coordination of a metal ion to the peptide alters the electronic environment, leading to shifts in the absorption bands. Specifically, the formation of metal complexes often gives rise to new absorption bands in the visible region due to d-d electronic transitions of the metal ion. researchgate.net

For example, the chelation of Cu(II) by histidine-containing dipeptides can be monitored by changes in the UV-Vis spectrum. researchgate.net In the case of Cu(II) complexes with cyclic peptides containing His-Gly units, the position of the d-d band provides information about the coordination mode. A shift in the d-d band to shorter wavelengths (a blue shift) can indicate the deprotonation and coordination of additional amide nitrogens. uq.edu.au For instance, a shift from 599 nm to 551 nm was consistent with the involvement of a second amide nitrogen in the coordination to Cu(II). uq.edu.au

Systemλmax (nm)Transition/Interpretation
Free Peptide~210-220π → π* transitions of peptide bonds and imidazole rings.
Cu(II)-c-(His-Gly-His-Asp)599d-d transition for a {2N-imidazole, 1N-amide} coordination. uq.edu.au
Cu(II)-c-(His-Gly-His-Asp)551d-d transition upon coordination of a second amide nitrogen. uq.edu.au
Cu(II)-c-(His-Gly-His-Asp)526d-d transition suggesting deprotonation of metal-bound imidazoles. uq.edu.au

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying the secondary structure and conformational changes of chiral molecules like peptides.

When studying metal complexes, CD spectroscopy becomes particularly informative. The coordination of a metal ion to the peptide induces new chiral centers or alters the existing ones, resulting in characteristic CD signals in the visible region corresponding to the d-d electronic transitions of the metal. u-szeged.huu-szeged.hu These signals can be used to deduce the structure of the complex in solution. nih.gov

For example, studies on Cu(II) complexes of tripeptides with varying sequences of Gly, Ala, and His have shown that the CD spectra can reveal the coordination sphere of the metal ion. nih.gov The replacement of achiral glycine (B1666218) with chiral alanine (B10760859) can provide more decisive information about the solution structure. nih.gov Temperature-dependent CD measurements, especially when combined with ESR, can help to resolve the contributions of different isomeric complexes in solution. rsc.org

SystemSpectral RegionInformation Obtained
This compound (uncomplexed)Far-UV (190-250 nm)Information on backbone conformation and secondary structure elements (e.g., random coil, turns). lew.ro
Metal-His-His-Gly ComplexesVisible (d-d transitions)Chiral environment of the metal ion, providing insights into the coordination geometry and the identity of the coordinating ligands. u-szeged.hunih.gov
Metal-His-His-Gly ComplexesUV (charge transfer)Information on charge transfer transitions between the peptide and the metal ion, which can also be diagnostic of the coordination mode. researchgate.net

For this compound, the IR spectrum displays characteristic bands for the amide groups (Amide I, II, and III bands), the carboxylate group, and the imidazole ring of the histidine residues. The positions of these bands are sensitive to the peptide's conformation, hydrogen bonding, and protonation state. drexel.edu For example, the Amide I band (primarily C=O stretching) is particularly useful for analyzing secondary structure; its frequency can help distinguish between α-helices, β-sheets, and random coils. lew.ro

Linear-Dichroic Infrared (IR-LD) Spectroscopy is a specialized IR technique that provides information about the orientation of specific molecular transition dipoles relative to a fixed axis. researchgate.netgoogle.de When peptide molecules are oriented, for instance in a stretched film or a liquid crystal, IR-LD can be used to determine the orientation of the peptide backbone and side chains. nih.govnih.gov This is achieved by measuring the absorption of infrared light polarized parallel and perpendicular to the orientation axis. nih.gov

Studies on related glycine-containing peptides have utilized IR-LD to analyze their solid-state conformations. google.de

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
Amide I (C=O stretch)1600-1700Highly sensitive to secondary structure (β-sheets ~1630 cm⁻¹, α-helices ~1655 cm⁻¹). lew.roacs.org
Amide II (N-H bend, C-N stretch)1510-1580Also sensitive to secondary structure and hydrogen bonding.
Imidazole Ring ModesVariousVibrations of the histidine side chain, sensitive to protonation state and coordination.
Carboxyl (C=O stretch)~1700-1760 (protonated), ~1550-1610 (deprotonated)Indicates the protonation state of the C-terminus.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for confirming the molecular weight of synthesized peptides like this compound and for assessing their purity.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for peptides, as they minimize fragmentation and allow for the detection of the intact molecular ion. For this compound, the expected molecular weight can be calculated from the atomic masses of its constituent atoms (C₁₄H₁₉N₇O₄). The observation of a peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum confirms the identity of the peptide.

MS is also used to characterize peptide-metal complexes. The mass spectrum will show peaks corresponding to the peptide bound to one or more metal ions, confirming the stoichiometry of the complex. nih.gov Furthermore, MS can be used to study the gas-phase chemistry of these complexes. researchgate.net

Molecular Weight of this compound: The molecular weight of this compound (C₁₄H₁₉N₇O₄) is approximately 365.35 g/mol . This is calculated based on the molecular weights of Histidine (155 Da) and Glycine (75 Da), accounting for the loss of two water molecules during peptide bond formation: (155 * 2) + 75 - (18 * 2) = 349. However, the precise chemical formula is C14H19N7O4, giving a monoisotopic mass of 365.1502 Da. The search results provide MW for related but different peptides. For example, Gly-His-Gly is 269.2572 g/mol . nist.gov The molecular weight of Histidine is 155 Da and Glycine is 75 Da. promega.compromega.com

TechniqueApplicationInformation Provided
ESI-MSMolecular Weight ConfirmationProvides the mass-to-charge ratio of the protonated molecule [M+H]⁺, confirming the identity and purity of this compound.
MS of Metal ComplexesStoichiometry DeterminationIdentifies peaks corresponding to [Peptide + Metal]ⁿ⁺, revealing the binding ratio of the metal to the peptide. nih.gov

Biochemical and Biological Interaction Studies of His His Gly

Metal Ion Coordination Chemistry of His-His-Gly and Related Histidine-Glycine Peptides

The tripeptide this compound is a subject of significant interest in bioinorganic chemistry due to the high affinity of its histidine residues for metal ions, particularly copper(II). The presence of multiple potential coordination sites within a short peptide sequence allows it to form stable and structurally diverse metal complexes.

The interaction between this compound and copper(II) ions is characterized by high specificity, primarily driven by the strong affinity of the imidazole (B134444) side chains of histidine for copper. Studies on various histidine-containing peptides reveal that the stoichiometry of the resulting complexes is heavily dependent on factors such as pH and the peptide-to-metal ion ratio.

Visible spectroscopy studies have indicated that under certain conditions, tripeptides like this compound can form metal-ligand dimers. acs.org However, a 1:1 stoichiometry between the peptide and Cu(II) is also commonly observed, particularly in related peptide sequences. nih.gov The formation of these complexes is a critical first step that dictates the subsequent coordination geometry and chemical properties of the resulting metallopeptide. The specific binding motif and resulting stoichiometry are crucial for the biological or catalytic functions these complexes may exhibit.

The coordination of Cu(II) to this compound involves several key functional groups, leading to the formation of a multi-chelate structure. The primary binding sites are the imidazole nitrogen atoms (Nπ or Nτ) of the two histidine residues. acs.orgnih.gov As the pH of the solution increases, the amide nitrogens of the peptide backbone can become deprotonated and also participate in coordination. nih.gov This sequential deprotonation and coordination process leads to the formation of highly stable complexes.

The coordination typically begins at the N-terminal amino group and the imidazole nitrogen of the first histidine. With increasing pH, the first and then the second peptide nitrogens are deprotonated and bind to the copper ion. This results in a square-planar or square-pyramidal geometry around the Cu(II) center. acs.orgnih.gov In many histidine-containing peptides, the final coordination sphere at physiological pH involves the N-terminal amine, two deprotonated amide nitrogens, and one imidazole nitrogen, forming a highly stable 4N coordination environment. researchgate.net

Potential Coordination Sites in this compound for Cu(II) Binding
Coordination SiteDescriptionRole in Complexation
Terminal Amino Nitrogen (NH2)The amino group at the N-terminus of the peptide.Acts as an initial anchoring site for the metal ion, especially at lower pH.
Imidazole Nitrogen (Nπ or Nτ)The nitrogen atoms within the side chain of histidine residues.Provide strong, primary binding sites for copper ions. acs.orgnih.gov
Deprotonated Peptide Nitrogen (N-)The nitrogen atoms of the amide bonds in the peptide backbone.Become involved in coordination upon deprotonation at higher pH, leading to very stable chelate rings. nih.gov

Potentiometric titration is a key technique used to determine the stability constants and species distribution of metal-peptide complexes as a function of pH. interesjournals.orgscirp.orgjmaterenvironsci.com These studies provide quantitative data on the affinity of this compound for metal ions like Cu(II). The formation of metal complexes is a pH-dependent process, as there is competition between the metal ion and protons for the same ligand binding sites. libretexts.org

Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complex formation can be determined from potentiometric measurements at different temperatures. scitechjournals.com For many copper(II)-peptide complexes, the formation is an exothermic process (negative ΔH°), and the spontaneity of the reaction (indicated by a negative Gibbs free energy, ΔG°) confirms the high stability of the resulting complexes. scitechjournals.com The stability constants for Cu(II) complexes with histidine-containing peptides are generally very high, reflecting the strong chelation effect provided by the multiple nitrogen donor atoms. nih.govinteresjournals.org

Illustrative Stability Constants for Metal-Amino Acid Complexes
Complex TypeParameterSignificance
Binary Metal-Ligand ComplexStepwise Stability Constants (K1, K2, etc.)Quantifies the formation of complexes with one, two, or more ligands. interesjournals.orgasianpubs.org
Binary Metal-Ligand ComplexOverall Stability Constant (β)Represents the total stability of the complex in solution. interesjournals.org High values indicate strong binding.
Ternary ComplexΔlogKIndicates the stability of a ternary complex relative to its corresponding binary complexes. scirp.org

The coordination of this compound to a redox-active metal like copper significantly influences the metal's redox properties. Techniques such as cyclic voltammetry are used to study the electrochemical behavior of these complexes. researchgate.netnih.gov The geometry of the copper binding site, dictated by the peptide sequence and pH, has a strong effect on the reduction potential (E°) of the Cu(II)/Cu(I) couple. nih.govnih.gov

For instance, different coordination modes in copper-amyloid β peptide complexes, which also feature histidine residues, display distinct redox behaviors. researchgate.net The reduction potential of the Cu(II) center in such complexes is often low enough to be accessible by biological reducing agents like ascorbic acid. nih.gov The formation of the Cu(I) species is critical, as it can participate in redox cycling, potentially catalyzing the reduction of molecular oxygen to produce reactive oxygen species (ROS) such as hydrogen peroxide. nih.govresearchgate.net The specific peptide sequence can also affect the accessibility of oxygen to the metal center, thereby modulating its redox reactivity. nih.gov

The ability of this compound and related peptides to form well-defined coordination complexes with copper makes them excellent candidates for creating synthetic mimics of metalloprotein active sites. u-szeged.huresearchgate.net Many copper-containing enzymes, such as copper-zinc superoxide (B77818) dismutase and lytic polysaccharide monooxygenases (LPMOs), feature active sites where the copper ion is coordinated by histidine residues. acs.orgnih.gov

By designing peptides that incorporate the this compound motif, researchers can replicate the essential structural and spectroscopic features of these natural active sites. acs.orgcolumbia.edu For example, a peptide designed to mimic the LPMO active site showed a square-pyramidal geometry around the Cu(II) ion with 3N coordination, similar to the native enzyme. acs.org These synthetic analogues serve as valuable models for studying the reaction mechanisms of complex metalloenzymes and for developing artificial enzymes with novel catalytic activities. nih.govmdpi.com

Enzymatic Activity and Biocatalysis Mediated by this compound Motifs

While this compound itself is not an enzyme, its incorporation into larger peptide or protein scaffolds can confer or enhance catalytic activity. The metal complexes formed by this compound motifs can act as the catalytic center, mimicking the function of natural metalloenzymes. csic.es

A notable example is the catecholase-like activity demonstrated by the copper(II) complex of a related peptide, Ac-His-His-Gly-His-OH. acs.orgresearchgate.net This complex was shown to be a functional model for copper-containing oxidases, capable of catalyzing the oxidation of catechols. The catalytic efficiency of such systems depends on the specific coordination environment of the copper ion, which is determined by the peptide sequence.

The principles of biocatalysis, where enzymes perform specific chemical transformations with high selectivity, can be extended to these artificial metallopeptides. mdpi.com By engineering peptide sequences that include metal-binding motifs like this compound, it is possible to create novel biocatalysts for a range of chemical reactions. mdpi.com This approach combines the substrate specificity and controlled environment of a protein scaffold with the versatile reactivity of a metal catalyst, opening new avenues in the design of artificial enzymes for synthetic chemistry and biotechnology.

Investigation of this compound in Enzyme Active Site Mimicry

The unique chemical properties of histidine and the structural simplicity of glycine (B1666218) make peptides like this compound valuable subjects for studies aimed at mimicking enzyme active sites. The active site of an enzyme is the specific region where substrates bind and undergo a chemical reaction, typically consisting of a binding site and a catalytic site. nih.gov The imidazole side chain of histidine is frequently found in the catalytic sites of natural enzymes, where it plays a central role in catalysis. nih.gov

Researchers have synthesized and studied various small peptides containing histidine and other amino acids as "hydrolase models" to understand the fundamental principles of enzyme catalysis. nih.gov In one study, several oligopeptides containing one serine and two histidine residues, with glycine used as a spacer, were synthesized to model the active centers of hydrolytic enzymes like chymotrypsin. nih.gov The rationale was that such a peptide could exhibit significant flexibility due to the glycine spacers, potentially allowing the serine and histidine residues to adopt a conformation similar to that of a natural enzyme's active site. nih.gov These synthetic peptides were found to catalyze the hydrolysis of p-nitrophenyl acetate, albeit with lower activity than natural enzymes, likely due to the difficulty in achieving the precise conformation of a native active site. nih.gov

The concept of using short, flexible peptides to mimic catalytic functions is further supported by the induced fit model of enzyme-substrate interaction, where the active site is flexible and can change shape to accommodate the substrate. nih.gov A synthetic cyclic peptide, cyclo-glycyl-L-histidyl-L-serylglycyl-L-histidyl-L-seryl, has also been investigated as a model of an enzyme active site, demonstrating the utility of combining these specific amino acids to create functional mimics. researchgate.net The presence of two histidine residues, as in this compound, could potentially mimic the function of enzyme active sites where two histidine residues participate in the catalytic process. nih.gov

Influence of this compound on Enzyme Stability and Function

Histidine's role in enzyme function is well-established, often being integral to the catalytic mechanism. researchgate.netnih.gov The stability of an enzyme's function can be linked to the stability of its reaction intermediates. In certain enzymes, such as acyltransferases with a conserved GHSxG motif, the histidine residue is proposed to play a role in stabilizing the malonyl-enzyme intermediate. nih.govnih.gov This stabilization is thought to occur through hydrogen bonding, which helps to reduce the rate of unproductive hydrolysis. nih.govnih.gov Therefore, a di-histidine motif, as found in this compound, could potentially contribute to the functional stability of an enzyme by stabilizing key intermediates in the catalytic cycle.

The table below outlines the potential effects of histidine and glycine on enzyme stability and function.

Amino AcidPotential Influence on StabilityPotential Influence on Function
Histidine Can stabilize reaction intermediates through hydrogen bonding. nih.govnih.govActs as a key catalytic residue (e.g., general acid/base, nucleophile). researchgate.netnih.gov
Glycine Can increase thermostability by relieving steric strain. mdpi.comProvides conformational flexibility essential for catalytic conformational changes. mdpi.com

Role of Histidine Residues in Catalytic Mechanisms

The imidazole side chain of histidine is one of the most versatile catalytic residues found in enzymes due to its pKa being close to physiological pH, allowing it to act as both a proton donor and acceptor. nih.gov This property is fundamental to its role in a wide array of catalytic mechanisms. The presence of two adjacent histidine residues in this compound suggests a potent catalytic motif.

In many enzymes, histidine is a key component of a "catalytic triad (B1167595)," most famously the Ser-His-Asp triad found in serine proteases like chymotrypsin. nih.govyoutube.com In this arrangement, the histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity to attack the substrate. nih.govyoutube.com Variations of this triad, such as the Ser-His-Glu triad, also exist. quora.com The fundamental role of histidine in these systems is to facilitate proton transfer, a crucial step in many enzymatic reactions.

Beyond the catalytic triad, histidine residues are essential for the activity of numerous other enzymes. For example, in certain hydrolases, two histidine residues, His-404 and His-405, were found to be essential for catalytic activity. researchgate.net Site-directed mutagenesis studies where the conserved histidine was replaced resulted in a complete loss of enzyme activity, confirming its critical role. researchgate.net Similarly, in thymidylate synthase, a conserved histidine residue (His-147) was shown to lower the activation energy of the catalytic step significantly. nih.gov The side chain of His-147 was estimated to contribute 1.6-2.9 kcal/mol to lowering the activation energy barrier. nih.gov

The table below summarizes the kinetic impact of mutating a key catalytic histidine residue in thymidylate synthase.

Enzyme VariantRelative k_catKm for dUMPKm for CH2H4folate
Wild-Type (His-147)1.0Nearly IdenticalNearly Identical
Mutant Enzymes (e.g., Gly-147)10⁻¹ to 10⁻⁴Nearly IdenticalNearly Identical
Data from a comparative study of wild-type and mutant thymidylate synthases. nih.gov

Role of Glycine Residues in Conformational Flexibility and Enzymatic Activity

Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. wikipedia.org This minimal side chain means that glycine has significantly less steric hindrance compared to other amino acids, granting the polypeptide backbone a much higher degree of conformational flexibility. youtube.com This flexibility is not merely a passive structural feature but plays a crucial role in enzyme function and activity.

Enzyme active sites are often found in regions rich in glycine-containing oligopeptides, such as G-X-Y or Y-X-G motifs. mdpi.comnih.gov The presence of glycine in these regions is thought to provide the necessary flexibility for the active site to undergo the conformational changes required for substrate binding and catalysis. mdpi.comnih.gov This aligns with the induced fit model, where the enzyme's active site dynamically adjusts its shape to optimally bind the substrate. nih.gov The ability of the protein backbone to bend and move, facilitated by glycine residues, is therefore directly linked to enzymatic activity.

The functional importance of glycine-imparted flexibility has been demonstrated through mutagenesis studies. For instance, in the enzyme pepsin, a glycine residue (Gly-76) located in a flexible loop near the active site is critical for the catalytic process. khanacademy.org When this glycine was replaced with more conformationally restrictive amino acids like alanine (B10760859), valine, or serine, the mutants all exhibited lower catalytic efficiency. This reduction in activity was attributed to a decrease in the flexibility of the active site loop, which is essential for proper substrate alignment. khanacademy.org The mechanism of the glycine cleavage system also highlights the unique role of glycine in enzymatic reactions. khanacademy.org

Molecular Recognition and Binding Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and the ability to modulate these interactions with small molecules or peptides is a significant goal in biochemistry and drug discovery. mdpi.comnih.gov Short peptides can serve as effective modulators of PPIs because they can be designed to mimic the binding motifs of one of the protein partners, thereby disrupting or stabilizing the interaction.

The this compound sequence possesses features that make it a candidate for involvement in molecular recognition and binding. The histidine residue, with its imidazole side chain, can participate in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking. Furthermore, its ability to be protonated at physiological pH allows it to engage in electrostatic interactions. Studies have shown that internal histidine residues within a peptide can be directly involved in mediating the binding to a protein domain. mdpi.com For example, an internal histidine in a peptide derived from a streptococcal surface protein was found to be crucial for its binding to the kringle-2 domain of human plasminogen. mdpi.com

Interactions with Nucleic Acids and Other Biomolecules

The interaction of peptides with nucleic acids is a critical area of biochemical research, shedding light on mechanisms of gene regulation and potential therapeutic applications. Peptides containing histidine residues, such as this compound, are of particular interest due to the unique properties of the histidine imidazole side chain. Histidine can act as both a hydrogen bond donor and acceptor and has a pKa near physiological pH, allowing it to be protonated and carry a positive charge. This versatility enables it to participate in various non-covalent interactions, including electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, as well as π-π stacking with nucleotide bases. researchgate.netacs.org

Studies on metallopeptides, such as Ni(II)•Arg-Gly-His, have provided insights into how histidine-containing peptides recognize and bind to DNA. These studies have shown that such peptides can bind to the minor groove of A/T-rich regions of DNA. nih.govoup.com The interaction is stabilized by hydrogen bonds between the peptide and the DNA structure. Specifically, the imidazole ring of histidine has been identified as a key component in these interactions. While direct studies on this compound are limited, the principles derived from similar histidine-rich peptides suggest that it would likely engage with nucleic acids through a combination of electrostatic and hydrogen bonding interactions, with the two adjacent histidine residues potentially offering a cooperative binding effect.

Beyond nucleic acids, the constituent amino acids of this compound are known to interact with other significant biomolecules. For instance, glycine has been studied in the context of its interactions with lipid bilayers, a fundamental component of cell membranes. Theoretical and experimental studies have shown that glycine can form hydrogen bonds with the phosphate groups of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), positioning itself at the membrane interface. youtube.com Histidine-rich peptides have also been shown to interact strongly with model lipid membranes, with the nature of the interaction being highly dependent on pH. bohrium.com These findings suggest that this compound could localize at the cell surface, mediating interactions between the peptide and the cell membrane. The His-Gly motif itself is a highly conserved feature within the reentrant loop of acid-sensing ion channels (ASICs), where it is implicated in channel gating and ion selectivity, highlighting its importance in the structure and function of complex protein biomolecules. nih.govnih.gov

Cellular and In Vitro Biological Responses (Mechanism-Focused Studies)

Anti-proliferative and Cytotoxic Effects on Specific Cell Lines

While direct studies focusing exclusively on the anti-proliferative and cytotoxic effects of the this compound tripeptide are not extensively documented, research into the properties of its constituent amino acids and related histidine-rich peptides provides a basis for its potential activities. Histidine and glycine are among the amino acids frequently found in plant-derived peptides that exhibit anticancer activity. mdpi.com

The proposed mechanisms for the anti-proliferative effects of such peptides are varied. Histidine, for example, is thought to contribute to cytotoxicity by increasing the permeability of cancer cell membranes. mdpi.com Glycine-rich peptides have been associated with the stimulation of Natural Killer (NK) cell activation, which enhances the body's innate anti-tumor response. mdpi.com Furthermore, many histidine-rich designer peptides have been investigated for a range of biological activities, including their potential as cell-penetrating peptides to deliver therapeutic agents into cancer cells. nih.govnih.govmdpi.com

Research on glyphosate (B1671968), a glycine derivative, has shown that it can inhibit the growth of several human cancer cell lines, arresting them in the G1/G0 phase of the cell cycle and promoting apoptosis. researchgate.net Although the mechanisms of a simple tripeptide would differ significantly, this highlights the potential for glycine-containing molecules to interfere with cancer cell proliferation. The table below summarizes findings on related compounds and their observed effects on cancer cell lines.

Compound/Peptide ClassObserved EffectProposed MechanismRelevant Cell Lines
Histidine-containing peptidesInduction of cancer cell cytotoxicityIncreased membrane permeabilityGeneral cancer cells mdpi.com
Glycine-rich peptidesEnhanced anti-tumor activityStimulation of NK cell activationVarious tumor models mdpi.com
Glyphosate (Glycine derivative)Inhibition of cell growth, apoptosis inductionCell cycle arrest at G1/G0 phaseC4-2B, PC-3 (prostate cancer) researchgate.net

Modulation of Intracellular Signaling Pathways

The ability of peptides to modulate intracellular signaling pathways is fundamental to their biological function. For this compound, its potential influence can be inferred from the roles of its components in key signaling systems. The His-Gly motif is a critical structural and functional component of acid-sensing ion channels (ASICs), which are involved in neuronal signaling. nih.govnih.gov This motif resides in a reentrant loop that lines the ion permeation pathway, implicating it directly in the gating and selectivity of the channel and, therefore, in the transduction of pH-related signals. nih.govnih.gov

Furthermore, histidine and glycine are central to other signaling mechanisms. Histidine kinases are crucial sensory proteins in two-component signaling systems that allow organisms to respond to environmental stimuli. mdpi.com These kinases undergo autophosphorylation on a conserved histidine residue before transferring the phosphoryl group to a response regulator, initiating a downstream signaling cascade. mdpi.com Glycine acts as a primary neurotransmitter, activating glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The large intracellular loop of these receptors is a site for modulation by intracellular signaling pathways, including phosphorylation events, which can alter channel conductance and neuronal excitability. wikipedia.orgresearchgate.net The presence of both histidine and glycine suggests that this compound could potentially interact with or influence these or other related signaling pathways.

Influence on Inflammatory Mediator Secretion (e.g., IL-6)

Interleukin-6 (IL-6) is a pleiotropic cytokine with complex roles in inflammation, immune response, and metabolism. wikipedia.orgnews-medical.netyoutube.com While the direct effect of this compound on IL-6 secretion has not been specifically characterized, studies on related molecules provide some context. For example, the glycine derivative glyphosate has been shown in some studies to increase the expression of pro-inflammatory cytokines, including IL-6, in rats. nih.gov However, other in vitro studies have reported that glyphosate failed to modulate lipopolysaccharide (LPS)-induced IL-6 production in human peripheral blood mononuclear cells (PBMCs). mdpi.com

Conversely, some research suggests that glycine itself may have anti-inflammatory properties. A study on a rat model of chronic pharyngitis using a traditional Chinese medicine prescription abbreviated as GLY reported a significant reduction in serum levels of IL-1β, IL-6, and TNF-α. researchgate.net It is important to note that this study was on a complex mixture and not pure glycine. The relationship between inflammatory stimuli and IL-6 is intricate; IL-6 secretion can be induced by other inflammatory cytokines like IL-1β and TNF-α, and IL-6 itself can modulate other signaling molecules, such as glucagon-like peptide-1 (GLP-1), which in turn affects insulin (B600854) secretion. nih.govresearchgate.net Given these complex and sometimes conflicting findings for related molecules, the precise impact of this compound on IL-6 and other inflammatory mediators requires direct investigation.

Cytoprotective Activities and Oxidative Stress Response

There is evidence to suggest that histidine-containing peptides possess cytoprotective and antioxidant properties. The imidazole ring of histidine is known to be a scavenger of reactive oxygen species (ROS), which are highly reactive chemicals that can cause significant damage to cell structures under conditions of oxidative stress. wikipedia.org

In a study comparing several histidine-containing tripeptides, Gly-His-His (a close analog of this compound) was found to exhibit cytoprotective effects against hydrogen peroxide-induced toxicity in PC12 cells. It demonstrated an ability to decrease lactate (B86563) dehydrogenase (LDH) leakage, a marker of cell damage. While the peptide Gly-Ala-His (GAH) showed the strongest activity in that particular study, the protective effect of a peptide with a His-His motif was established.

Furthermore, glycine has been shown to play a role in mitigating oxidative stress. Oral supplementation with glycine in patients with metabolic syndrome led to a significant decrease in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and a reduction in the activity of superoxide dismutase (SOD), suggesting a rebalancing of the cellular redox state. nih.gov Glycine treatment has also been found to increase the activity of antioxidant enzymes like catalase (CAT) and the content of the antioxidant glutathione (B108866) (GSH) in yeast cells under oxidative stress. mdpi.com These findings suggest that a peptide like this compound, which combines the antioxidant potential of histidine with the protective effects of glycine, could play a role in cellular defense against oxidative damage.

Antithrombotic and Antiplatelet Aggregation Effects

The process of platelet aggregation is a key event in thrombosis. Fibrinogen plays a central role by binding to the glycoprotein (B1211001) IIb-IIIa receptor on activated platelets, linking them together. Certain peptide sequences that mimic parts of fibrinogen can act as competitive inhibitors of this binding, thereby preventing platelet aggregation.

Peptides containing sequences rich in histidine have been identified in this context. Specifically, a sequence from the gamma chain of fibrinogen, Gly-Gln-Gln-His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val, has been shown to inhibit platelet aggregation. ahajournals.org Although this is a much larger peptide, the presence of the His-His motif is notable. Synthetic peptides modeled on this and other fibrinogen sequences have been developed as potent antagonists of fibrinogen binding to platelets. nih.govnih.gov

Additionally, glycine has been demonstrated to reduce platelet aggregation both in vitro and in vivo. Studies have shown that glycine can significantly decrease the aggregation of human and rat platelets stimulated by ADP and collagen. nih.gov The proposed mechanism involves a glycine-gated chloride channel on platelets, where glycine binding leads to membrane hyperpolarization and prevents the influx of calcium necessary for aggregation. nih.gov Aspirin, a well-known antiplatelet agent, works by irreversibly inhibiting the cyclooxygenase (COX) enzyme, which prevents the formation of thromboxane (B8750289) A2, a potent mediator of platelet aggregation. wikipedia.org The combined presence of a His-His motif, implicated in fibrinogen antagonism, and glycine, with its own receptor-mediated inhibitory mechanism, suggests that this compound could possess antithrombotic and antiplatelet properties.

Compound/PeptideEffectMechanismReference Context
Fibrinogen γ-chain peptide (contains His-His)Inhibition of platelet aggregationAntagonist of fibrinogen binding to plateletsFibrinogen-related peptide studies ahajournals.org
GlycineInhibition of platelet aggregationActivation of glycine-gated chloride channels, preventing Ca2+ influxIn vitro and in vivo studies in rats and humans nih.gov
AspirinInhibition of platelet aggregationIrreversible inhibition of COX enzyme, blocking thromboxane A2 synthesisStandard antiplatelet therapy wikipedia.org

Peptide Design Principles and Engineering Approaches for His His Gly Constructs

Sequence Optimization Strategies for His-His-Gly Derivatives

Sequence optimization involves systematically altering the amino acid sequence to fine-tune or improve a peptide's function. For this compound, optimization primarily targets the modulation of its metal-binding affinity, pH sensitivity, and conformational properties. Strategies are often guided by structure-activity relationship (SAR) studies, where derivatives are synthesized and evaluated.

One key strategy is positional scanning , where the order of the amino acids is rearranged. For instance, comparing the properties of this compound with its isomers, His-Gly-His and Gly-His-His, reveals significant differences. The adjacent di-histidine arrangement in this compound is generally optimal for forming a stable, bidentate or tridentate chelation complex with metal ions. Separating the histidines with a glycine (B1666218) (His-Gly-His) can alter the geometry and coordination strength of the metal-binding pocket, potentially favoring different metal ions or exhibiting a different pH-dependent binding profile .

The table below outlines potential optimization strategies and their predicted effects on the properties of a this compound-based peptide.

Derivative SequenceOptimization StrategyPredicted Impact on Metal BindingPredicted Impact on Flexibility
This compound (Reference)Baseline SequenceHigh (adjacent imidazoles)High (C-terminal Glycine)
His-Gly-HisPositional ScanningModerate-High (altered geometry)High (internal Glycine)
His-His-AlaAlanine (B10760859) ScanningHigh (binding motif intact)Reduced (Alanine is more rigid)
Ala-His-GlyAlanine ScanningSignificantly Reduced (loss of one His)High (C-terminal Glycine)
Ac-His-His-Gly-NH₂Terminal ModificationHigh (core motif unaffected)High (core motif unaffected)

Engineering Conformational Stability through Amino Acid Substitution (e.g., Glycine's Role in Helix Destabilization)

Conformational stability is paramount in peptide engineering, as a well-defined three-dimensional structure is often required for specific biological interactions. Amino acid substitution is a powerful tool for modulating this stability. Glycine plays a unique and critical role in this context due to its lack of a side chain, affording it a degree of rotational freedom around its φ and ψ dihedral angles that is unmatched by any other amino acid.

This high conformational entropy makes glycine a potent helix destabilizer or "helix breaker." While it can be accommodated in α-helices, there is a significant entropic cost to restricting its flexibility. Therefore, sequences containing glycine are less likely to spontaneously adopt or maintain a stable helical conformation . In the this compound sequence, the C-terminal glycine ensures that the peptide terminus is highly flexible. This can be advantageous for creating a flexible hinge or linker region, but it is detrimental if the goal is to induce a rigid helical structure extending through the C-terminus.

Integration of this compound into Larger Functional Peptide Sequences

The this compound tripeptide is often not used in isolation but is integrated as a functional motif into larger peptide or protein constructs. Its small size and potent functionality make it an efficient building block for imparting specific properties onto a larger scaffold .

One of the most common applications is as a metal-binding site . When incorporated into a larger peptide, the this compound motif can serve as a high-affinity anchor for metal ions. This is used in the design of synthetic metalloenzymes, where the peptide scaffold provides a specific substrate-binding pocket and the this compound motif coordinates a catalytic metal cofactor. For example, a peptide designed to bind a specific organic substrate could have a this compound sequence incorporated at a strategic location to introduce Cu²⁺-dependent oxidative activity .

Another key application is as a pH-sensitive trigger . The motif's pH-dependent protonation state can be used to induce a conformational change in the larger peptide. For instance, a cell-penetrating peptide might be linked to a therapeutic cargo via a linker containing the this compound sequence. In the neutral pH of the bloodstream, the peptide-cargo conjugate is stable. Upon entry into the acidic environment of an endosome (pH ~5.5-6.0), the histidine residues become protonated, which can trigger a conformational change that leads to the release of the cargo .

The table below summarizes the functional roles of the this compound motif when integrated into larger peptide sequences.

Larger Peptide ContextFunction of the this compound MotifDesign Principle
Synthetic Catalytic PeptideMetal Cofactor CoordinationLeveraging the di-histidine site to create a synthetic active site for redox or hydrolytic chemistry.
pH-Responsive Drug Delivery VehiclepH-Sensing TriggerUtilizing the protonation of histidine residues at low pH to induce cargo release or membrane disruption.
Self-Assembling Peptide SystemInter-peptide Metal BridgingUsing metal ions (e.g., Zn²⁺) to crosslink this compound motifs on different peptide chains, driving hydrogel formation.
Biosensor ProbeAnalyte Binding SiteDesigning the motif to bind specific metal ion analytes, with binding detected by a linked reporter (e.g., fluorophore).

De Novo Peptide Design Incorporating Histidine and Glycine Motifs

De novo design refers to the creation of entirely new peptide sequences from scratch, aiming to produce novel folds and functions not found in nature. Histidine and glycine motifs are fundamental components in the de novo design toolkit due to their distinct and complementary properties .

Histidine motifs, particularly di-histidine sites like that in this compound, are incorporated to engineer specific functions such as:

Catalysis: Designing minimalist enzymes where a di-histidine motif acts as a general acid-base catalyst or a metal-binding catalytic center.

pH-Sensing: Creating "pH switches" where the protonation state of histidine pairs controls the assembly or disassembly of larger peptide structures, such as coiled-coils or barrels .

Metal-Mediated Assembly: Using di-histidine motifs as specific recognition sites that can be cross-linked by metal ions to form well-ordered, multi-peptide architectures.

Glycine motifs are used to control the peptide's structure and dynamics:

Flexible Linkers: Glycine-rich sequences are used to connect two or more structured domains, allowing them to move or orient independently.

Turn Induction: Glycine is frequently placed at specific positions in β-turns, enabling the peptide chain to fold back on itself, a critical feature for creating compact, globular structures.

Packing and Interfaces: In protein cores or at domain interfaces, glycine's small size allows for tight packing that would be sterically impossible with larger amino acids, enabling unique structural arrangements .

By combining these motifs, designers can create complex functional peptides. For example, a de novo designed four-helix bundle might incorporate His-His motifs on two opposing helices to bind a metal ion in the core, while using glycine-containing loops to connect the helices with the correct topology.

Computational Peptide Design for Predicting Structure-Function Relationships

Computational methods are indispensable for modern peptide design, allowing for the rapid, in-silico evaluation of sequences like this compound before undertaking costly and time-consuming synthesis and experimental testing. These methods provide deep insights into the relationship between a peptide's sequence, its structure, and its function .

For this compound, key computational approaches include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, revealing the conformational landscape of the peptide in solution. MD can predict the flexibility of the glycine residue, the accessible orientations of the histidine side chains, and how the peptide's structure changes in response to pH (by simulating different protonation states) or the presence of metal ions.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate information about electronic structure. They are used to calculate the precise pKa values of the histidine imidazole (B134444) rings and to model the coordination chemistry (bond lengths, angles, and energies) of the this compound-metal complex with high fidelity.

Molecular Docking: This technique predicts the preferred binding orientation of the peptide to a target receptor or, conversely, of a small molecule (like a metal ion) to the peptide. Docking studies can screen different metal ions to predict which will bind most favorably to the this compound motif.

The following table details the application of these computational tools to the study of this compound.

Computational MethodSpecific Application for this compoundPredicted Output/Insight
Molecular Dynamics (MD)Simulating the peptide in water with a Cu²⁺ ion.Dynamic stability of the coordination complex; role of water molecules; flexibility of the backbone.
pKa Prediction (e.g., PROPKA)Calculating the pKa of each histidine residue.How the pKa of one histidine is influenced by the proximity of the other; pH-dependent charge state.
Quantum Mechanics (QM)Modeling the electron density of the this compound-Ni²⁺ complex.Precise coordination geometry, binding energy, and electronic properties of the metal center.
Molecular DockingDocking the peptide onto the surface of a target protein.Identifying potential binding sites and predicting the binding affinity of the peptide construct.

Geometrical Frustration as a Design Principle for Peptide Assemblies

Geometrical frustration is a concept borrowed from physics that, in the context of peptides, describes a situation where a sequence cannot simultaneously satisfy all of its local energetic and conformational preferences. This "frustration" can be a powerful design tool, preventing the peptide from collapsing into a simple, stable, monomeric state and instead driving it to form higher-order, metastable assemblies with unique properties .

For a sequence containing a this compound motif, frustration can arise from competing interactions. For example:

The bulky, polar histidine side chains may favor exposure to the solvent and specific hydrogen bonding patterns.

The peptide backbone may have an intrinsic preference for a particular secondary structure (e.g., β-sheet).

The flexible glycine residue may resist being confined into a rigid structure.

When these competing tendencies cannot be resolved within a single molecule, the peptides may self-assemble in a way that provides a compromise. For instance, peptides might form a nanofiber where the backbones adopt a β-sheet conformation (satisfying one preference), but the histidine side chains are projected outwards, where they can be solvated and interact with metal ions (satisfying another). The glycine could reside in the turn regions connecting the β-strands. This frustration-driven assembly can be exploited to create novel biomaterials like hydrogels, where the addition of a metal ion (e.g., Zn²⁺) crosslinks the frustrated histidine motifs, leading to a dramatic change in material properties . By designing sequences with specific points of frustration, scientists can guide the formation of complex, non-trivial nanostructures.

Table of Mentioned Compounds

Compound Name Abbreviation
L-Histidyl-L-Histidyl-Glycine This compound
L-Histidyl-Glycyl-L-Histidine His-Gly-His
L-Glycyl-L-Histidyl-L-Histidine Gly-His-His
L-Alanyl-L-Histidyl-Glycine Ala-His-Gly
L-Histidyl-L-Alanyl-Glycine His-Ala-Gly
L-Histidyl-L-Histidyl-L-Alanine His-His-Ala
N-acetyl-L-Histidyl-L-Histidyl-Glycinamide Ac-His-His-Gly-NH₂
Histidine His
Glycine Gly
Alanine Ala
Proline Pro
Copper(II) ion Cu²⁺
Nickel(II) ion Ni²⁺

Applications of His His Gly and Its Derivatives in Advanced Materials and Systems

Biosensor Development Utilizing His-His-Gly Interactions

The specific chemical properties of the this compound peptide, particularly the metal-coordinating and charge-bearing imidazole (B134444) side chains of histidine, make it a valuable component in the design of sensitive and selective biosensors.

Graphene and its derivatives are revolutionary materials for biosensor development due to their exceptional properties, including a large surface area-to-volume ratio, high electrical conductivity, transparency, and biocompatibility. nih.govimperial.ac.ukyoutube.com In a typical graphene-based biosensor, the graphene sheet acts as a highly sensitive transducer, converting a biological recognition event into a measurable electrical signal. nih.govyoutube.com

To achieve selectivity, the graphene surface is functionalized with a bioreceptor—a molecule that can specifically recognize and bind to the target analyte. nih.gov Peptides and amino acids are excellent candidates for this role. The this compound peptide can be immobilized on the graphene or graphene oxide surface, leveraging its functional groups to interact with target molecules. youtube.com The imidazole groups of the histidine residues are particularly useful for coordinating metal ions or participating in hydrogen bonding and electrostatic interactions.

When the target analyte binds to the this compound bioreceptor on the graphene surface, it causes a local change in the electronic environment (e.g., a change in charge distribution). This change perturbs the electrical properties of the graphene sheet, which can be detected as a change in conductivity, resistance, or field-effect transistor characteristics. imperial.ac.ukyoutube.com This principle allows for the rapid, label-free, and highly sensitive detection of a wide range of analytes. youtube.comnih.gov

Chemical probes are powerful tools used to study biological processes within complex environments like living cells. nih.govtib.eu These probes are designed to interact with a specific target molecule, often through covalent bonding, enabling its detection, imaging, or functional analysis. nih.govresearchgate.net The design of a site-selective probe requires a recognition element that directs it to the target and a reactive or reporter group (e.g., a fluorophore, biotin (B1667282) tag, or photo-cross-linker). nih.govresearchgate.net

Peptides like this compound can serve as or be incorporated into the recognition element of a chemical probe. The sequence and structure of the peptide can be tailored to bind to a specific protein surface or active site. The imidazole side chain of histidine is a particularly versatile functional group in this context. It can act as a nucleophile or a ligand for metal ions, and its reactivity can be exploited for site-selective chemical modification.

For example, a probe could be designed where the this compound sequence targets a specific metalloprotein. Upon binding, a reactive group appended to the peptide could form a covalent bond with a nearby amino acid residue, allowing for activity-based protein profiling or the identification of binding partners. nih.gov The development of such "precision tools" is essential for dissecting complex biological pathways and understanding the function of individual proteins in their native environment. tib.eu

Engineering of Bioactive Peptidomimetics and Ligands

The tripeptide this compound serves as a valuable scaffold in the engineering of bioactive peptidomimetics and ligands due to the unique properties of its constituent amino acids. The two adjacent histidine residues provide a rich site for metal ion coordination and catalytic activity, while the glycine (B1666218) residue imparts conformational flexibility. These characteristics allow for the rational design of molecules with tailored biological functions.

The di-histidine motif is a frequently observed sequence in the active sites of metalloproteins and has been exploited in the design of artificial enzymes. nih.gov The imidazole side chains of histidine can act as both proton donors and acceptors at physiological pH, making them crucial for catalysis. unc.edu The close proximity of two imidazole rings in the this compound sequence can enhance its metal-binding affinity and modulate the redox potential of the coordinated metal ion, a key feature in designing ligands for catalytic applications. nih.gov

Furthermore, the glycine residue, with its single hydrogen atom as a side chain, provides a high degree of rotational freedom to the peptide backbone. nih.gov This flexibility can be advantageous in designing ligands that need to adopt specific conformations to bind to their biological targets. Conversely, this flexibility can be constrained through chemical modifications to lock the peptidomimetic into a bioactive conformation, thereby improving binding affinity and specificity.

Research has shown that tripeptides containing histidine are effective in forming stable complexes with various metal ions, including copper (Cu(II)) and nickel (Ni(II)). uq.edu.auresearchgate.net Visible spectroscopy studies have indicated the formation of metal-ligand dimers for the this compound tripeptide, highlighting its potential in the design of self-assembling systems and advanced materials. acs.orgacs.org The coordination properties of such peptides are pH-dependent, allowing for the development of environmentally responsive ligands. acs.org

The engineering of peptidomimetics from the this compound sequence can involve several strategies to enhance their bioactivity and stability. These include modifications to the peptide backbone, side chain alterations, and cyclization. For instance, replacing the amide bonds with more stable isosteres can prevent enzymatic degradation in vivo. The imidazole rings of the histidine residues can also be modified to fine-tune their electronic properties and, consequently, their metal-binding and catalytic capabilities.

Research Findings on this compound and Related Peptides:

Below are tables summarizing key research findings related to the properties and applications of this compound and similar histidine-containing peptides in the context of engineering bioactive ligands.

Table 1: Metal Ion Coordination by this compound and Related Peptides

Peptide SequenceMetal IonCoordination CharacteristicsReference
This compoundCu(II)Formation of metal-ligand dimers. acs.orgacs.org
Ac-His-His-Gly-His-OHCu(II)Considered a relevant functional model for copper-containing oxidases. nih.gov
This compound-His-Arg-GlyNi(II)Studied for its coordination abilities. researchgate.net
c-(Gly-His-Arg-His-His-Gly)Cu(II)Forms a stable complex with coordination through two imidazole nitrogen donors. uq.edu.au

Table 2: Catalytic and Functional Properties of Di-Histidine Containing Peptides

Peptide MotifApplication/FunctionKey FindingsReference
His-Xaa-HisArtificial Enzyme DesignA frequently observed sequence in copper proteins involved in redox chemistry. nih.gov
Di-histidineMetal Ion BindingContributes to metal binding and is required to initiate biomineralization in some systems. science.gov
Di-histidineSelf-Assembling ScaffoldsUsed in peptide amphiphiles for the formation of metal-chelating nanofiber scaffolds. nih.govresearchgate.net
Histidine-rich peptidesAntimicrobial ActivityHistatin 5, a histidine-rich peptide, shows activity against various yeasts. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.